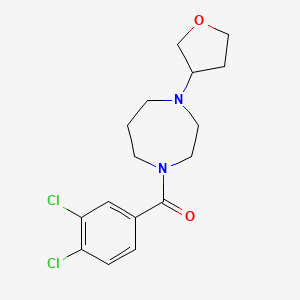![molecular formula C22H25N5O B15117832 2-(1-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbonyl}piperidin-4-yl)-1,8-naphthyridine](/img/structure/B15117832.png)
2-(1-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbonyl}piperidin-4-yl)-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbonyl}piperidin-4-yl)-1,8-naphthyridine is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbonyl}piperidin-4-yl)-1,8-naphthyridine typically involves multiple steps, including the formation of the imidazo[1,5-a]pyridine core and subsequent functionalization. One common method involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions . This reaction can lead to the formation of various regioisomers, which can be separated and purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbonyl}piperidin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbonyl}piperidin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
- 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride
Uniqueness
2-(1-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbonyl}piperidin-4-yl)-1,8-naphthyridine is unique due to its specific structural features, which confer distinct biological activities. Its combination of the imidazo[1,5-a]pyridine and naphthyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H25N5O |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C22H25N5O/c1-15-24-20(19-6-2-3-12-27(15)19)22(28)26-13-9-16(10-14-26)18-8-7-17-5-4-11-23-21(17)25-18/h4-5,7-8,11,16H,2-3,6,9-10,12-14H2,1H3 |
InChI-Schlüssel |
WBEYJECUDXZGCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C2N1CCCC2)C(=O)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-cyclopropyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine](/img/structure/B15117752.png)
![3-(2-oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B15117755.png)

![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B15117759.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B15117762.png)

![3-phenyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15117772.png)
![Ethyl 4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B15117774.png)
![3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15117782.png)
![1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B15117811.png)
![6-(1H-pyrazol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B15117818.png)
![3-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile](/img/structure/B15117821.png)
![4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine](/img/structure/B15117826.png)
![4-Phenyl-1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile](/img/structure/B15117839.png)
